Sumatriptan

Content Navigation

CAS Number

Product Name

IUPAC Name

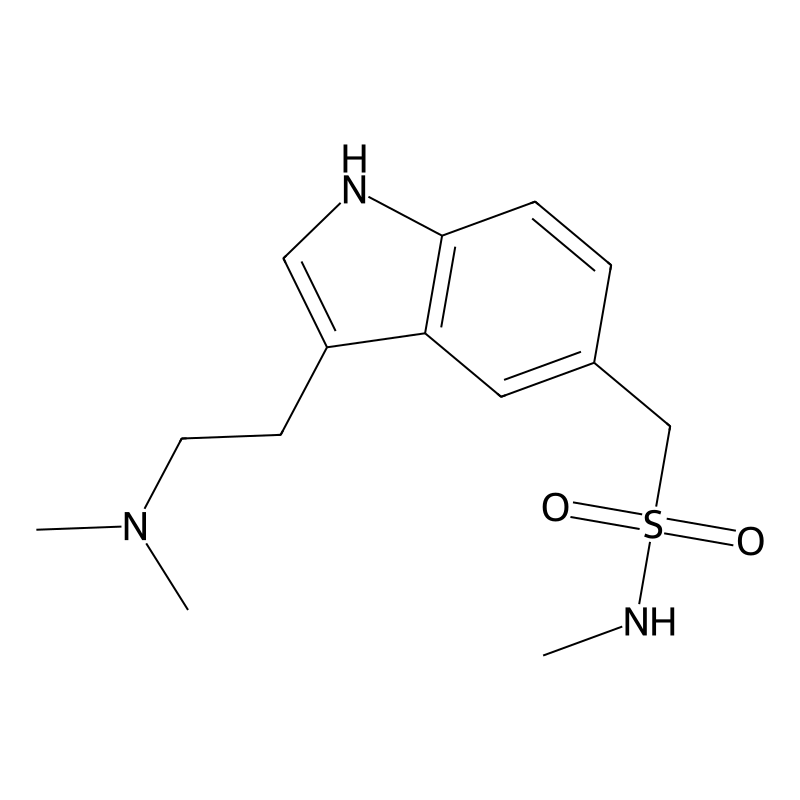

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

54mg/mL

Synonyms

Canonical SMILES

Mechanism of Action in Migraine

Sumatriptan's efficacy in treating migraines is attributed to its specific targeting of the 5-hydroxytryptamine (5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes. These receptors are located on blood vessels in the brain, and their activation is believed to contribute to the inflammation and vasoconstriction associated with migraine headaches [Source: National Institute of Neurological Disorders and Stroke (.gov) ""].

By binding to these receptors, sumatriptan acts as a selective agonist, mimicking the effects of the natural neurotransmitter serotonin. This triggers a cascade of events, including:

- Constriction of dilated blood vessels in the brain: This reduces blood flow and inflammation, alleviating the throbbing pain characteristic of migraines [Source: UpToDate ""].

- Inhibition of the trigeminal nerve: This nerve is responsible for transmitting pain signals from the head to the brain. Sumatriptan can block this transmission, further contributing to pain relief [Source: American Migraine Foundation ""].

Research on Sumatriptan's Efficacy

Extensive clinical research has established sumatriptan as an effective treatment for acute migraine attacks. Numerous studies have demonstrated its superiority over placebo in reducing pain intensity, improving headache-free rates, and alleviating associated symptoms like nausea and vomiting [Source: Cochrane Reviews ""].

Here are some key findings from research:

- A meta-analysis of 52 randomized controlled trials involving over 12,000 participants found that sumatriptan was significantly more effective than placebo in achieving pain freedom at two hours post-dose [Source: The Journal of Headache and Pain ""].

- Another study comparing different routes of administration (oral, nasal, and subcutaneous) concluded that all forms were effective in treating migraine, with subcutaneous injections offering the most rapid onset of action [Source: The New England Journal of Medicine ""].

Ongoing Research with Sumatriptan

While sumatriptan has become a well-established treatment for migraines, research continues to explore its potential applications and optimize its use. Some ongoing areas of investigation include:

- Developing new delivery methods: Researchers are exploring alternative delivery methods like transdermal patches and nasal sprays to improve patient convenience and compliance [Source: Expert Review of Neurotherapeutics ""].

- Investigating sumatriptan for other headache types: Studies are exploring the potential benefits of sumatriptan in treating other types of headaches, such as cluster headaches [Source: StatPearls ""].

- Understanding individual response variations: Research is ongoing to identify factors that contribute to individual variations in response to sumatriptan, aiming to personalize treatment strategies for optimal efficacy [Source: The Journal of Headache and Pain ""].

Sumatriptan is a medication primarily used to treat migraine attacks. It belongs to a class of drugs known as triptans, which are agonists for specific serotonin receptors, particularly the 5-hydroxytryptamine receptor subtypes 1B and 1D. The chemical formula for sumatriptan is C₁₄H₂₁N₃O₂S, and it has a molecular weight of approximately 295.4 g/mol. Sumatriptan is effective in alleviating migraine symptoms by inducing vasoconstriction of cranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP) .

- Sumatriptan acts as a serotonin 1B/1D receptor agonist [].

- During a migraine attack, blood vessels in the brain become dilated. Sumatriptan binds to serotonin receptors on these blood vessels, causing them to constrict and return to normal size [].

- This constriction is believed to be the primary mechanism by which sumatriptan relieves migraine pain [].

Physical and Chemical Properties

- Sumatriptan is generally well-tolerated, but it can cause side effects such as nausea, dizziness, and fatigue [].

- More serious side effects, though rare, can include chest tightness, heart attack, and stroke [].

- Sumatriptan should not be used by people with certain medical conditions, such as uncontrolled high blood pressure or coronary artery disease [].

The biological activity of sumatriptan is centered on its role as a selective agonist for the 5-HT1B and 5-HT1D serotonin receptors. By binding to these receptors, sumatriptan promotes vasoconstriction in cranial blood vessels and inhibits the release of CGRP, which is implicated in migraine pathophysiology. This mechanism reduces the vasodilation associated with migraine attacks and alleviates pain by modulating trigeminal nerve activity . The drug's pharmacokinetics indicate a rapid absorption, with a half-life of approximately 2.5 hours, making it suitable for acute migraine relief .

The synthesis of sumatriptan involves several key steps starting from simpler organic compounds. While specific proprietary methods may vary among manufacturers, a common approach includes:

- Formation of the Indole Ring: Utilizing appropriate reagents to form an indole structure.

- Substitution Reactions: Introducing the sulfonamide group through electrophilic substitution.

- Final Modifications: Completing the synthesis through various coupling reactions to yield the final product.

Sumatriptan is primarily indicated for the acute treatment of migraine attacks. It can be administered through various routes including oral tablets, subcutaneous injections, and nasal sprays. The choice of administration often depends on the severity of the migraine and patient preference. Additionally, sumatriptan is sometimes used off-label for cluster headaches due to its rapid onset of action .

Sumatriptan exhibits significant interactions with other medications:

- Monoamine Oxidase Inhibitors: Concurrent use can increase systemic exposure to sumatriptan and should be avoided.

- Ergot Derivatives: Co-administration can lead to prolonged vasospastic reactions.

- Selective Serotonin Reuptake Inhibitors: May increase the risk of serotonin syndrome when used together with sumatriptan.

Clinical studies have shown that patients taking sumatriptan alongside these medications require careful monitoring due to potential adverse effects such as increased blood pressure and cardiac events .

Several compounds share structural or functional similarities with sumatriptan, particularly within the triptan class:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Rizatriptan | C₁₄H₁₈N₄O₂S | Faster onset; longer half-life than sumatriptan |

| Zolmitriptan | C₁₄H₁₉N₃O₂S | Available in orally disintegrating tablets |

| Naratriptan | C₁₄H₁₉N₃O₂S | Longer half-life; less effective for severe migraines |

| Almotriptan | C₁₄H₂₀N₄O₂S | Fewer side effects; better tolerated in some patients |

Sumatriptan's uniqueness lies in its specific receptor selectivity and rapid action profile compared to other triptans, making it particularly effective for acute migraine relief .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.93 (LogP)

log Kow = 0.93

0.93

Melting Point

169-171 °C

169 - 171 °C

UNII

Related CAS

GHS Hazard Statements

H319 (40%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H361 (60%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H412 (80%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

Sumatriptan tablets are indicated for the acute treatment of migraine attacks with or without aura in adults. /Included in US product label/

Sumatriptan tablets are NOT intended for the prophylactic therapy of migraine or for use in the management of hemiplegic or basilar migraine. Safety and effectiveness of sumatriptan tablets have not been established for cluster headache, which is present in an older, predominantly male population. /Included in US product label/

/EXPTL Ther:/ To determine the impact of sumatriptan prophylaxis on acute mountain sickness (AMS) and altitude headache development within 24 hours of ascent, we designed a double-blind, randomized, clinical trial. A prospective, double-blind, randomized, placebo-controlled trial was conducted in Tochal Mountain Hotel at an altitude of 3,500 meters above sea level during October 2006 to November 2006. A total of 102 Iranian adults were assigned to receive either sumatriptan succinate (50mg) or placebo within 1 hour of ascent. AMS incidence was measured by Lake Louise AMS score > or = 3 with headache and one other symptom. Secondary outcome measures included severity of syndrome (Lake Louise scores > or = 5), incidence of headache, and severity of headache. Based on intention-to-treat analysis, AMS was more prevalent in placebo group (n = 23 [45.1%]) than sumatriptan group (n = 12 [23.5%]; p = 0.02). Headache also had a greater rate for placebo users (placebo vs sumatriptan group: 29 [56.9%] vs 17 [33.3%]; p = 0.02). No association was detected between sumatriptan prophylaxis and AMS or altitude headache severity. Sumatriptan prophylaxis is effective to prevent AMS development. Furthermore, our findings confirm cerebral vasodilative and edematous mechanisms of AMS progression, whereas sumatriptan is a selective 5-hydroxytryptamine(1) receptor subtype agonist and a selective cerebral vasoconstrictor as a result

/EXPTL Ther:/ ... A patient with a 4-year history of cyclic vomiting was treated for an episode of nausea, vomiting, and abdominal pain. This patient had been hospitalized numerous times for cyclic vomiting over the previous 4 years, each hospitalization lasting from 3 to 11 days. Following a single subcutaneous injection of sumatriptan 6 mg, the patient ceased vomiting and was discharged 40 hours from the time of admission. The efficacy of sumatriptan in migraine headache appears to be mediated through its agonist activity at the serotonin1D receptor, resulting in constriction of dural blood vessels. According to published reports, therapeutic attempts at controlling cyclic vomiting often have included antimigraine therapies. Consistent with these reports, sumatriptan also appears effective in the treatment of cyclic vomiting. The pathogenesis of cyclic vomiting appears to share similarities with classic migraine, both of which may respond to sumatriptan therapy according to this report and previous work. Further study of the use of sumatriptan in the treatment of cyclic vomiting appears warranted.

Pharmacology

Sumatriptan is a sulfonamide triptan with vasoconstrictor activity. Sumatriptan selectively binds to and activates serotonin 5-HT1D receptors in the central nervous system (CNS), thereby constricting cerebral blood vessels. This may lead to a relief in pain from vascular headaches. Sumatriptan may also relieve vascular headaches by decreasing the release of vasoactive neuropeptides from perivascular trigeminal axons in the dura mater during a migraine, by reducing extravasation of plasma proteins, and by decreasing the release of other mediators of inflammation from the trigeminal nerve.

MeSH Pharmacological Classification

ATC Code

N02 - Analgesics

N02C - Antimigraine preparations

N02CC - Selective serotonin (5ht1) agonists

N02CC01 - Sumatriptan

Mechanism of Action

Sumatriptan and other currently available drugs that are effective for acute migraine, including dihydroergotamine and ergotamine, have binding affinity for serotonin type 1 (5-HT1) receptors, particularly the 5-HT1D (also called 5-HT1Dalpha) and 5-HT1B (also called 5-HT1Dbeta) subtypes located on trigeminal sensory neurons innervating dural blood vessels. The 5-HT1B and 5-HT1D receptors function as autoreceptors, activation of which leads to inhibition of firing of serotonin neurons and a reduction in the synthesis and release of serotonin. Upon binding to these 5-HT1 receptor subtypes, sumatriptan inhibits adenylate cyclase activity via regulatory G proteins, increases intracellular calcium, and affects other intracellular events that lead to vasoconstriction and inhibition of sensory nociceptive (trigeminal) nerve firing and vasoactive neuropeptide release. Sumatriptan has the highest affinity for the 5-HT1D receptor, the most common serotonin receptor subtype in the brain, and a 2- to 17-fold lower affinity for 5-HT1A receptors; agonist activity at 5-HT1A and other serotonin receptors may be responsible for some of the adverse effects noted with administration of serotonin or serotonergic antimigraine drugs (eg, ergotamine, dihydroergotamine). Sumatriptan has essentially no affinity for (based on standard radioligand binding assays) nor pharmacologic activity at other serotonin receptors (eg, 5-HT2, 5-HT3) or at receptors of the dopamine1, dopamine2, muscarinic, histamine, benzodiazepine, or alpha1-, alpha2-, or beta-adrenergic type.

Sumatriptan is a selective agonist of vascular serotonin (5-hydroxytryptamine; 5-HT) type 1-like receptors, probably the 5-HT1D and 5-HT1B subtypes. The mechanisms involved in the pathogenesis of migraine and cluster headache are not clearly understood; consequently, the precise mechanism of action of sumatriptan in the management of these disorders has not been established. However, current data suggest that sumatriptan may ameliorate migraine and cluster headache through selective constriction of certain large cranial blood vessels and/or inhibition of neurogenic inflammatory processes in the CNS. While some features of migraine clearly reflect effects on cerebral blood vessels, neurogenic mechanisms involving activation of the trigeminovascular system also have been implicated; current evidence suggests that both mechanisms may be involved.

The vascular 5-HT1 receptor subtype that sumatriptan activates is present on cranial arteries in both dog and primate, on the human basilar artery, and in the vasculature of human dura mater and mediates vasoconstriction. This action in humans correlates with the relief of migraine headache. In addition to causing vasoconstriction, experimental data from animal studies show that sumatriptan also activates 5-HT1 receptors on peripheral terminals of the trigeminal nerve innervating cranial blood vessels. Such an action may also contribute to the antimigrainous effect of sumatriptan in humans.

Sumatriptan selectively reduces carotid arterial blood flow and/or constricts carotid arteriovenous anastomoses in anesthetized animals without appreciable effects on arterial blood pressure or total peripheral resistance. The drug produces contraction of vascular smooth muscle in vitro in saphenous veins in dogs and humans, but such contractions are weaker than those produced by serotonin or ergot alkaloids (eg, methysergide).

For more Mechanism of Action (Complete) data for Sumatriptan (9 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Rhodopsin family

Serotonin

HTR1D [HSA:3352] [KO:K04153]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Impurities

N-methyl[3-]-2-(methylamino)ethyl]-1H-indol-5-yl]methanesulphonamide

[3-[2-(dimethylamino)ethyl]-1-(hydroxymethyl)-1H-indol-5-yl]-N-methylmethanesulphonamide

N,N-dimethyl-2-[5-[(methylsulphamoyl)methyl]-1H-indol-3-yl]ethanamine N-oxide

For more Impurities (Complete) data for Sumatriptan (8 total), please visit the HSDB record page.

Other CAS

Absorption Distribution and Excretion

22±4% is excreted in the urine as unchanged sumatriptan and 38±7% in urine as indole acetic acid approximately 40% is excreted in the feces.

Sumatriptan has a volume of distribution of 50±8L for a 6mg subcutaneous dose, or 2.7L/kg.

Subcutaneous sumatriptan has a clearance of 0.22L/min (95% CI of 0.19-0.25L/min). Oral sumatriptan has a clearance of 0.17L/min (95% CI of 0.14-0.21L/min). Rectal sumatriptan has a clearance of 0.17L/min (95% CI of 0.14-0.21L/min). Intrsnasal sumatriptan has a clearance of 0.21L/min (95% CI of 0.18-0.25L/min). Total plasma clearance of sumatriptan is approximately 1200mL/min.

Sumatriptan is rapidly absorbed following subcutaneous or oral administration; oral absorption appears to occur in the small intestine. The drug also is absorbed rapidly following intranasal administration. The bioavailability of sumatriptan given subcutaneously is almost complete, averaging about 97% of that obtained with iv administration of the drug. The bioavailability of sumatriptan following oral or intranasal administration averages only about 15 or 17%, respectively, principally because of presystemic metabolism of the drug and in part because of incomplete absorption. The area under the plasma concentration-time curve (AUC) and peak serum concentration of sumatriptan increase linearly with single subcutaneous doses of 1-16 mg. The extent of sumatriptan absorption (AUC) also is dose-proportional following single oral doses of 25-200 mg; however, peak plasma concentrations after a 100-mg oral dose of sumatriptan are approximately 25% less than those predicted from a 25-mg oral dose.

Interindividual variability in the absorption of sumatriptan after oral administration results in multiple peaks in plasma concentration, possibly because of differences in the rates of gastric emptying, small-bowel transit, and/or presystemic metabolism; however, 75-80% of the final peak plasma concentration is reached within 45 minutes after dosing. Administration of higher than recommended single oral doses of sumatriptan (ie, 200-400 mg) is associated with a decrease in the rate of absorption.

Oral absorption of the drug does not appear to be affected appreciably by gastric stasis that may occur during a migraine attack; however, the time to peak concentration is prolonged by about 30 minutes. The pharmacokinetics of sumatriptan following subcutaneous injection reportedly are similar during migraine attacks and pain-free periods. Absorption of subcutaneous sumatriptan is not affected by race or gender.

A food effect study involving administration of sumatriptan tablets to healthy volunteers under fasting conditions and with a high-fat meal indicated that the Cmax and AUC were increased by 15% and 12%, respectively, when administered in the fed state.

For more Absorption, Distribution and Excretion (Complete) data for Sumatriptan (17 total), please visit the HSDB record page.

Metabolism Metabolites

The principal metabolite of sumatriptan is its inactive indole acetic acid analog, which is formed by oxidative N-deamination of the N-dimethyl side chain. The indole acetic acid metabolite of sumatriptan achieves plasma concentrations 6-7 times higher than those of sumatriptan but has a half-life similar to that of the parent compound, suggesting that clearance of this metabolite is formation-rate limited. Other minor metabolites of sumatriptan, an ester glucuronide of the indole acetic acid derivative and an indole ethyl alcohol derivative, also have been identified.

Metabolism is the principal clearance process for sumatriptan. Sumatriptan is metabolized in the liver and possibly in the GI tract and is eliminated in urine and feces. In vitro studies suggest that sumatriptan is metabolized by monoamine oxidase (MAO), principally the A isoenzyme (MAO-A); inhibitors of this enzyme may increase systemic exposure to sumatriptan.

Hepatic. In vitro studies with human microsomes suggest that sumatriptan is metabolized by monoamine oxidase (MAO), predominantly the A isoenzyme. Route of Elimination: Only 3% of the dose is excreted in the urine as unchanged sumatriptan; 42% of the dose is excreted as the major metabolite, the indole acetic acid analogue of sumatriptan. Half Life: 2.5 hours

Associated Chemicals

Wikipedia

Carfentanil

Drug Warnings

The most frequently reported adverse effects associated with subcutaneous sumatriptan succinate therapy are injection site reaction (eg, minor pain, edema, tingling at the site of injection, burning, transient erythema), tingling, dizziness or vertigo, and sensations of warmth or heat. Common adverse effects reported in patients receiving oral sumatriptan for the treatment of migraine or cluster headache include malaise or fatigue, nausea or vomiting, dizziness or vertigo, tingling, and nasal discomfort. Since some adverse effects noted with sumatriptan therapy (eg, nausea or gastric symptoms, tingling, photophobia, visual disturbances, headache, numbness, neck pain, drowsiness/sedation, asthenia, fatigue) also are symptoms associated with migraine attacks and/or the postdromal period, it may be difficult to distinguish the effects of underlying disease processes from drug-induced effects. The most frequently reported adverse effects associated with intranasal sumatriptan include disturbances of taste, nausea or vomiting, and disease of nasal cavity or sinuses. For adverse effects reported with sumatriptan therapy in the Cautions section, a causal relationship to the drug has not always been established. In addition, the incidence of adverse effects reported in clinical trials may not predict precisely the likelihood of encountering these effects under usual medical practice where patient characteristics and other factors differ from those prevailing in the trials.

Pooled data from controlled studies indicate that the most frequently reported adverse effect associated with subcutaneous sumatriptan succinate therapy is injection site reaction, consisting of minor pain, edema, induration, swelling, contusions, subcutaneous bleeding, stinging or tingling at the site of injection, burning, and/or transient erythema. Lipoatrophy (depression in the skin) or lipohypertrophy (enlargement or thickening of tissue) has been reported in less than 0.1% of patients receiving the drug subcutaneously. Injection site reactions occurred in 58.7% of patients receiving the drug subcutaneously in controlled trials; this effect occurred with less frequency in patients using an auto-injector to administer the drug.

Nasal and/or throat irritation were reported in approximately 5% of patients receiving 5-, 10-, or 20-mg doses of intranasal sumatriptan on 1 or 2 occasions in controlled clinical studies. Transient irritative symptoms (eg, burning, numbness, paresthesia, discharge, pain or soreness) were reported to be severe in about 1% of patients receiving intranasal sumatriptan; these symptoms generally resolved in less than 2 hours. Limited examination of the nose and throat did not reveal clinically noticeable injury in these patients. In addition, an increased incidence of local irritation has not been observed in patients receiving intranasal sumatriptan repeatedly for up to 1 year. However, epithelial hyperplasia (with and without keratinization) and squamous metaplasia were observed in the larynx of rats receiving inhaled sumatriptan daily for 1 month at dosages as low as one-half the maximum daily human exposure (based on dose per surface area of nasal cavity). In addition, evidence of epithelial hyperplasia, focal squamous metaplasia, granulomata, bronchitis, and fibrosing alveolitis was observed in the respiratory and nasal mucosa in dogs administered various formulations of sumatriptan by intranasal instillation daily for up to 13 weeks, at exposure rates of 2-4 times the maximum daily human exposure (based on dose per surface area of nasal cavity). The changes observed in both species are not considered to be signs of preneoplastic or neoplastic transformation. Local effects on nasal and respiratory tissues after chronic, repeated intranasal administration of sumatriptan have not been studied in animals or humans.

For more Drug Warnings (Complete) data for Sumatriptan (42 total), please visit the HSDB record page.

Biological Half Life

Following single subcutaneous or oral doses of sumatriptan in healthy individuals, the terminal elimination half-life of the drug is 1.5-2.6 hours.

Following single-dose oral administration of large doses of sumatriptan or repeated administration of smaller doses, a second terminal elimination phase has been observed but not characterized. The prolonged elimination half-life with multiple dosing or administration of large single doses may indicate enterohepatic recycling or prolonged oral absorption and does not appear to affect substantially the disposition of the drug. Most of a dose of sumatriptan is excreted within 10-24 hours.

Following intranasal administration of sumatriptan, the elimination half-life reportedly is about 2 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals

Methods of Manufacturing

Analytic Laboratory Methods

Analyte: sumatriptan; matrix: chemical identification: retention time of the major peak of the liquid chromatogram with comparison to standards

Analyte: sumatriptan; matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 282 nm and comparison with standards

Analyte: sumatriptan; matrix: pharmaceutical preparation (nasal spray); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)

For more Analytic Laboratory Methods (Complete) data for Sumatriptan (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: sumatriptan; matrix: pharmaceutical preparation; procedure: capillary electrophoresis with UV detection at 214 nm; limit of detection: 25 ng/mL

Analyte: sumatriptan; matrix: blood (plasma); procedure: high-performance liquid chromatography with mass spectrometry detection; limit of quantitation: 2ng/mL

Analyte: sumatriptan; matrix: blood (plasma), urine; procedure: high-performance liquid chromatography with electrochemical detection; limit of quantitation: 1 ng/mL (blood), 200 ng/mL (urine)

Storage Conditions

Interactions

Due to gut and hepatic metabolic first-pass effects, the increase of systemic exposure after coadministration of an MAO-A inhibitor with oral sumatriptan is greater than after coadministration of the monoamine oxidase inhibitors (MAOI) with subcutaneous sumatriptan. In a study of 14 healthy females, pretreatment with an MAO-A inhibitor decreased the clearance of subcutaneous sumatriptan. Under the conditions of this experiment, the result was a 2-fold increase in the area under the sumatriptan plasma concentration x time curve (AUC), corresponding to a 40% increase in elimination half-life. This interaction was not evident with an MAO-B inhibitor. A small study evaluating the effect of pretreatment with an MAO-A inhibitor on the bioavailability from a 25-mg oral sumatriptan tablet resulted in an approximately 7-fold increase in systemic exposure.

Sumatriptan tablets and any ergotamine-containing or ergot-type medication (like dihydroergotamine or methysergide) should not be used within 24 hours of each other, nor should sumatriptan and another 5-HT1 agonists.

A 65-year-old woman was referred with confusion, strange behavior, sinus tachycardia, hypertension and hyperthermia. She had been taking sumatriptan and paroxetine and recovered completely after discontinuation of these agents. The diagnosis was 'serotonin syndrome', a result of overstimulation of 5-HT(1A) receptors in the raphe nuclei of the brainstem. It is a complication of the use of serotonergic agents and is associated with the rapid onset of mental, autonomic and neurological symptoms. Treatment consists of discontinuation of the suspected medication and, in severe cases, providing symptomatic relief. ...

Dates

Are 5-HT

Masaru Tanaka, Nóra Török, László VécseiPMID: 33843394 DOI: 10.1080/14656566.2021.1910235

Abstract

Insights into real-world treatment of cluster headache through a large Italian database: prevalence, prescription patterns, and costs

Carlo Piccinni, Sabina Cevoli, Giulia Ronconi, Letizia Dondi, Silvia Calabria, Antonella Pedrini, Aldo P Maggioni, Immacolata Esposito, Alice Addesi, Valentina Favoni, Giulia Pierangeli, Pietro Cortelli, Nello MartiniPMID: 34030566 DOI: 10.1080/17512433.2021.1934448

Abstract

: This study aimed at estimating the treated cluster headache (CH) prevalence and describing prescription patterns and direct costs paid by the Italian National-Health-System.: Through the ReS database (healthcare administrative data collection of a large sample of the Italian population), adults in treatment for CH (acute therapy with sumatriptan/subcutaneous or oxygen, associated with preventive therapy with verapamil or lithium) were selected. A cross-sectional analysis described the prevalence of CH-treated subjects repeated annually in 2013-2017. A longitudinal analysis of patients selected in 2013-2015 and followed for 2 years provided the prescription patterns.

: The annual prevalence of CH-treated patients increased from 6.4×100,000 adults in 2013 to 6.7 in 2017. In 2013-2015, 570 patients (80.7% M; mean age 46) treated for CH were found. In 50.4%, the identifying CH treatment was sumatriptan/subcutaneous+verapamil. During follow-up, >1/3 changed the preventive drug and interruption was the most frequent modification, although acute treatments were still prescribed. The mean annual cost/patient ranged from €2,956 to €2,267; pharmaceuticals expenditure represented the 56.4% and 57.3%, respectively.

: This study showed an important unmet need among CH patients, carrying a high economic burden that should be considered in the evaluation of the impact of incoming therapies (e.g. Calcitonin-Gene-Related-Peptide antibodies).

Subcutaneous sumatriptans for acute migraine attacks in adults

Christopher Lim, Manpreet SinghPMID: 33426737 DOI: 10.1111/acem.14208

Abstract

Spectrofluorimetric investigation for determination of sumatriptan succinate: application to tablets and spiked human plasma

Mona H Abo Zaid, Samah Abo El Abass, Nahed El-Enany, Fatma AlyPMID: 33368986 DOI: 10.1002/bio.4000

Abstract

A simple and highly sensitive spectrofluorimetric method for the estimation of sumatriptan succinate has been investigated. The suggested method depends on the determination of the intrinsic fluorescence properties of the drug in aqueous systems at λ350 nm following λ

at 225 nm. The linearity range was 10-100 ng/ml, with a detection limit and quantitation limit of 1.2 and 3.6 ng/ml, respectively. The suggested method was sufficiently successful for determination of sumatriptan its pharmaceutical tablets as well as in spiked human plasma. Moreover, the validation parameters were determined following International Council for Harmonisation guidelines. Statistical analysis of the obtained results from the proposed and reference methods showed no significance difference between the two methods regarding accuracy and precision.

Sumatriptan dose increase-induced acute angle closure glaucoma in chronic migraine sufferer

Sokratis Zormpas, Artemis Matsou, Diandra Monique Antunes, Chris PanosPMID: 33622738 DOI: 10.1136/bcr-2020-235880

Abstract

In this case study, we explore a case of bilateral acute angle closure (AAC) attack detected in a 52-year-old female patient with no other ophthalmic background or predisposition to angle closure, following an increase of her regular sumatriptan dose used for migraine relief. Even though the initial presentation was misinterpreted as migraine attack, it nevertheless alerted the treating physicians to immediate cessation of the drug, allowing for the pertinent ocular symptomatology to be unveiled. Drug-induced bilateral AAC is a rare occurrence and can lead to significant ocular morbidity if not detected and treated early. Clinicians of emergency care should be aware of this uncommon association, as prompt ophthalmology input is vital. Interestingly, although it would be anticipated that people prone to angle closure attack after sumatriptan intake would exhibit symptoms after initiation of the drug, our patient suffered an attack while on long-term treatment and following dose increase.Effectiveness of medication in cluster headache

Johannes Drescher, Andreas Khouri, Tina Katharina Amann, Charly Gaul, Peter Kropp, Yannic Siebenhaar, Jörg ScheidtPMID: 33888080 DOI: 10.1186/s12883-021-02195-8

Abstract

The aim of this work is to analyze the reports on cluster headache attacks collected online in the citizen science project CLUE with respect to the effectiveness of drugs taken during the attacks. The collection of data within the framework of citizen science projects opens up the possibility of investigating the effectiveness of acute medication on the basis of a large number of individual attacks instead of a simple survey of patients.Data from 8369 cluster headache attacks, containing information about acute medication taken and the assessment of its effect, were collected from 133 participants using an online platform and a smartphone app. Chi-square tests were used to investigate whether the effect of the three recommended acute drugs differs when distinguishing between participants with chronic or episodic cluster headache. Furthermore, it was investigated whether there are differences between smokers and non-smokers in the assessment of the effect of the acute medication.

Our participants rated the effectiveness of sumatriptan 6 mg s.c. as significantly better than oxygen and zolmitriptan nasal spray. Oxygen is considered to be significantly better in episodic versus chronic cluster headache, and sumatriptan is considered to be significantly better in chronic versus episodic cluster headache. Smokers rate the effect of oxygen as significantly better than non-smokers.

Despite some methodological limitations, web-based data collection is able to support findings from clinical trials in a real world setting about effectiveness of acute cluster headache treatment in several situations.

Pearls & Oy-sters: A Journey Through Reversible Cerebral Vasoconstriction Syndrome: Sex, Drugs, and Headaches

Maksim Son, David Dongkyung Kim, Ruba Kiwan, Michael Mayich, Alexander V KhawPMID: 33168702 DOI: 10.1212/WNL.0000000000011194

Abstract

Sumatriptan alleviates radiation-induced oral mucositis in rats by inhibition of NF-kB and ERK activation, prevention of TNF-α and ROS release

Moein Ala, Razieh Mohammad Jafari, Mahan Ala, Alaba Tolulope Agbele, Sedigheh Marjaneh Hejazi, Seyed Mohammad Tavangar, Seyed Rabi Mehdi Mahdavi, Ahmad Reza DehpourPMID: 32977152 DOI: 10.1016/j.archoralbio.2020.104919

Abstract

Oral mucositis caused by radiation therapy is a common problem in cancer patients, especially those with head and neck cancer. Numerous experimental and clinical studies have attempted to find a drug to alleviate oral mucositis. Sumatriptan, is conventionally used to treat migraine attack and cluster headache. Recently, low doses have been shown to have anti-inflammatory properties. In this study we aimed to measure the effect of sumatriptan on experimental radiotherapy-induced oral mucositis.This study evaluates the use of sumatriptan 0.3 and 1 mg/kg in radiation-induced oral mucositis. In order to induce oral mucositis, six rats from each group received 8-Gy of X-ray in a single session. Likewise, three rats from each group received 26-Gy of X-ray. The latter dose of X-ray was used for inducing severe mucositis and apoptosis evaluation by TUNEL assay, while the first dose was used for histopathological and molecular assessments. On 8th day after irradiation, specimens were collected from their tongues for histology, TUNEL and molecular assessments.

Radiation caused mucosal atrophy, derangement of the tissue and vasodilation. Sumatriptan significantly decreased histopathological score and alleviated mucosal atrophy. As well, there was no evidence of vasodilation in the sumatriptan group. Likewise, sumatriptan decreased the increased level of NF-kB and prevented its activation as well as ERK phosphorylation. In addition, Sumatriptan-treated rats had lower tissue level of TNF-α, reactive oxygen species and fewer apoptotic cells in TUNEL assay.

Based on study results, sumatriptan mitigate radiation-induced oral mucositis by inhibiting NF-kB, ERK and limiting the release of TNF-α, oxidative stress factor and apoptosis.

Advantages of imaging photoplethysmography for migraine modeling: new optical markers of trigemino-vascular activation in rats

Alexey Y Sokolov, Maxim A Volynsky, Valery V Zaytsev, Anastasiia V Osipchuk, Alexei A KamshilinPMID: 33794769 DOI: 10.1186/s10194-021-01226-6

Abstract

Existent animal models of migraine are not without drawbacks and limitations. The aim of our study was to evaluate imaging photoplethysmography (PPG) as a method of assessing intracranial blood flow in rats and its changes in response to electrical stimulation of dural trigeminal afferents.Experiments were carried out with 32 anesthetized adult male Wistar rats. Trigeminovascular system (TVS) was activated by means of electrical stimulation of dural afferents through a closed cranial window (CCW). Parameters of meningeal blood flow were monitored using a PPG imaging system under green illumination with synchronous recording of an electrocardiogram (ECG) and systemic arterial blood pressure (ABP). Two indicators related to blood-flow parameters were assessed: intrinsic optical signals (OIS) and the amplitude of pulsatile component (APC) of the PPG waveform. Moreover, we carried out pharmacological validation of these indicators by determining their sensitivity to anti-migraine drugs: valproic acid and sumatriptan. For statistical analysis the non-parametric tests with post-hoc Bonferroni correction was used.

Significant increase of both APC and OIS was observed due to CCW electrical stimulation. Compared to saline (n = 11), intravenous administration of both the sumatriptan (n = 11) and valproate (n = 10) by using a cumulative infusion regimen (three steps performed 30 min apart) lead to significant inhibitory effect on the APC response to the stimulation. In contrast, intravenous infusion of any substance or saline did not affect the OIS response to the stimulation. It was found that infusion of either sumatriptan or valproate did not affect the response of ABP or heart rate to the stimulation.

Imaging PPG can be used in an animal migraine model as a method for contactless assessment of intracranial blood flow. We have identified two new markers of TVS activation, one of which (APC) was pharmacologically confirmed to be associated with migraine. Monitoring of changes in APC caused by CCW electrical stimulation (controlling efficiency of stimulation by OIS) can be considered as a new way to assess the peripheral mechanism of action of anti-migraine interventions.

Effect of dural inflammatory soup application on activation and sensitization markers in the caudal trigeminal nucleus of the rat and the modulatory effects of sumatriptan and kynurenic acid

Eleonóra Spekker, Klaudia Flóra Laborc, Zsuzsanna Bohár, Gábor Nagy-Grócz, Annamária Fejes-Szabó, Mónika Szűcs, László Vécsei, Árpád PárdutzPMID: 33789568 DOI: 10.1186/s10194-021-01229-3

Abstract

The topical inflammatory soup can model the inflammation of the dura mater causing hypersensitivity and activation of the trigeminal system, a phenomenon present in migraineurs. Calcitonin gene-related peptide, transient receptor potential vanilloid-1 receptor, and neuronal nitric oxide synthase are important in the sensitization process there. 5-HTreceptor agonists, triptans are used as a treatment of migraine. Kynurenic acid an NMDA antagonist can act on structures involved in trigeminal activation.

We investigated the effect of inflammatory soup induced dural inflammation on the calcitonin gene-related peptide, transient receptor potential vanilloid-1 receptor, and neuronal nitric oxide synthase levels in the caudal trigeminal nucleus. We also tested whether pretreatment with a well-known antimigraine drug, such as sumatriptan and kynurenic acid, a compound with a different mechanism of action, can affect these changes and if their modulatory effects are comparable.

After subcutaneous sumatriptan or intraperitoneal kynurenic acid the dura mater of adult male Sprague-Dawley rats (n = 72) was treated with inflammatory soup or its vehicle (synthetic interstitial fluid). Two and a half or four hours later perfusion was performed and the caudal trigeminal nucleus was removed for immunohistochemistry.

Inflammatory soup increased calcitonin gene-related peptide, transient receptor potential vanilloid-1 receptor, and neuronal nitric oxide synthase in the caudal trigeminal nucleus compared to placebo, which was attenuated by sumatriptan and kynurenic acid. This suggests the involvement of 5-HT

and NMDA receptors in neurogenic inflammation development of the dura and thus in migraine attacks.

Explore Compound Types